molecular formula C7H9N5O2 B14754790 1,3,9-Trimethyl-8-azaxanthin CAS No. 2278-16-2

1,3,9-Trimethyl-8-azaxanthin

Cat. No.: B14754790
CAS No.: 2278-16-2
M. Wt: 195.18 g/mol
InChI Key: ZHCFHGXBVBRMMM-UHFFFAOYSA-N
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Description

1,3,9-Trimethyl-8-azaxanthin is a synthetic compound belonging to the class of xanthophyll carotenoids It is structurally related to astaxanthin, a well-known antioxidant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-Trimethyl-8-azaxanthin typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,9-Trimethyl-8-azaxanthin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

1,3,9-Trimethyl-8-azaxanthin has several scientific research applications, including:

    Chemistry: Used as a model compound for studying xanthophyll carotenoids and their reactions.

    Biology: Investigated for its potential antioxidant properties and effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and products, such as cosmetics and dietary supplements.

Mechanism of Action

The mechanism of action of 1,3,9-Trimethyl-8-azaxanthin involves its interaction with molecular targets and pathways. It is believed to exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Effects: Inhibiting the production of pro-inflammatory cytokines.

    Neuroprotective Properties: Protecting neuronal cells from damage and promoting neural plasticity.

Comparison with Similar Compounds

1,3,9-Trimethyl-8-azaxanthin can be compared with other similar compounds, such as:

    Astaxanthin: A well-known xanthophyll carotenoid with potent antioxidant properties.

    Canthaxanthin: Another xanthophyll carotenoid with similar antioxidant effects.

    Zeaxanthin: A xanthophyll carotenoid found in the retina, known for its role in eye health.

Properties

CAS No.

2278-16-2

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

3,4,6-trimethyltriazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C7H9N5O2/c1-10-5-4(8-9-12(5)3)6(13)11(2)7(10)14/h1-3H3

InChI Key

ZHCFHGXBVBRMMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=NN2C

Origin of Product

United States

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